molecular formula C15H12N2O5 B13871356 Methyl 4-[(4-nitrobenzoyl)amino]benzoate CAS No. 39799-74-1

Methyl 4-[(4-nitrobenzoyl)amino]benzoate

Cat. No.: B13871356
CAS No.: 39799-74-1
M. Wt: 300.27 g/mol
InChI Key: KZOVYEJYLVWSFQ-UHFFFAOYSA-N
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Description

Methyl 4-[(4-nitrobenzoyl)amino]benzoate is a chemical compound with the molecular formula C15H12N2O5 It is known for its unique structure, which includes a nitrobenzoyl group attached to an aminobenzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[(4-nitrobenzoyl)amino]benzoate typically involves the reaction of 4-nitrobenzoic acid with methyl 4-aminobenzoate. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours until the desired product is formed .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(4-nitrobenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

    Reduction: Methyl 4-[(4-aminobenzoyl)amino]benzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 4-[(4-nitrobenzoyl)amino]benzoic acid and methanol.

Scientific Research Applications

Methyl 4-[(4-nitrobenzoyl)amino]benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-[(4-nitrobenzoyl)amino]benzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the ester and amide groups can form hydrogen bonds and other interactions with biological molecules. These interactions can affect various cellular pathways and processes, making the compound of interest in pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(4-nitrobenzoyl)amino]benzoate is unique due to the presence of both a nitro group and an amide linkage, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various research applications and synthetic processes.

Biological Activity

Methyl 4-[(4-nitrobenzoyl)amino]benzoate, also known by its CAS number 39799-74-1, is a synthetic organic compound that has garnered attention for its diverse biological activities. This compound belongs to the class of benzoate derivatives and features a methyl ester group, an amino group, and a nitrobenzoyl moiety, which contribute to its unique chemical properties. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, mechanisms of action, and potential therapeutic applications.

  • Chemical Formula : C_15H_14N_2O_4
  • Molecular Weight : 300.27 g/mol
  • LogP : 3.54 (indicating lipophilicity)
  • Polar Surface Area : 104.71 Ų

Antibacterial Activity

This compound exhibits significant antibacterial properties. The presence of the nitro group is often associated with enhanced antimicrobial effects. Research indicates that compounds with similar structures can inhibit bacterial growth by interfering with cellular processes such as cell wall synthesis and metabolic pathways.

Case Studies on Antibacterial Efficacy

  • In Vitro Studies : In laboratory settings, this compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). Its mechanism appears to involve the disruption of bacterial enzyme functions critical for cell integrity.
  • Comparative Analysis : A study comparing this compound with other benzoate derivatives highlighted its superior antibacterial activity due to the specific arrangement of functional groups that enhance its reactivity and solubility in biological systems.

The mechanism by which this compound exerts its biological effects primarily involves:

  • Enzyme Interaction : The compound interacts with enzymes involved in bacterial metabolism and cell wall synthesis. The nitro group can be reduced to form reactive intermediates that covalently modify proteins, leading to altered enzyme activity.
  • Cellular Uptake : Its lipophilic nature allows for efficient cellular uptake, facilitating interaction with intracellular targets.

Potential Anti-inflammatory Properties

In addition to its antibacterial effects, preliminary studies suggest that this compound may possess anti-inflammatory properties. The benzoate structure is known to modulate inflammatory responses by inhibiting key inflammatory mediators such as cyclooxygenase (COX) enzymes .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The following table summarizes key derivatives and their biological activities:

Compound NameCAS NumberKey FeaturesBiological Activity
Methyl 4-Aminobenzoate619-45-4Amino group without nitro substituentAntibacterial
Methyl 3-(4-Nitrophenyl)benzoate10025-95-7Similar nitrophenyl structureAntibacterial
Methyl 4-(Acetylpiperazin-1-YL)-3-(4-Nitrophenyl)carbonylamino)benzoateB14975188Contains piperazine ringAntimicrobial

Properties

CAS No.

39799-74-1

Molecular Formula

C15H12N2O5

Molecular Weight

300.27 g/mol

IUPAC Name

methyl 4-[(4-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C15H12N2O5/c1-22-15(19)11-2-6-12(7-3-11)16-14(18)10-4-8-13(9-5-10)17(20)21/h2-9H,1H3,(H,16,18)

InChI Key

KZOVYEJYLVWSFQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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